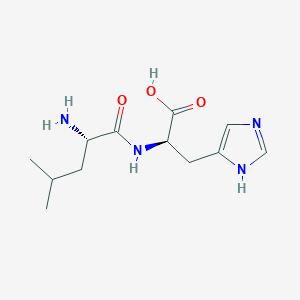

L-Leucyl-D-histidine

Description

Structure

3D Structure

Properties

CAS No. |

38062-71-4 |

|---|---|

Molecular Formula |

C12H20N4O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C12H20N4O3/c1-7(2)3-9(13)11(17)16-10(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-,10+/m0/s1 |

InChI Key |

XWOBNBRUDDUEEY-VHSXEESVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN=CN1)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N |

Origin of Product |

United States |

Molecular and Supramolecular Interactions of L Leucyl D Histidine

Metal Ion Coordination and Chelation Dynamics

The interaction of peptides with metal ions is a cornerstone of bioinorganic chemistry, with implications for enzyme function, metal transport, and the development of novel therapeutic agents. L-Leucyl-D-histidine, with its multiple potential coordination sites—the N-terminal amino group, the peptide bond, the carboxylate group, and the imidazole (B134444) side chain of the histidine residue—is an effective chelating agent.

Role of the Imidazole Moiety of Histidine in Metal Complexation

The imidazole side chain of the histidine residue is a key player in the metal-binding capabilities of this compound. The nitrogen atoms of the imidazole ring are potent ligands for a variety of metal ions, including but not limited to copper(II), zinc(II), nickel(II), and cobalt(II). The coordination can occur through either the Nτ (tele) or Nπ (pros) nitrogen atom of the imidazole ring, and the preferred binding site can be influenced by factors such as pH and the nature of the metal ion.

At physiological pH, the imidazole group can act as a neutral ligand. The lone pair of electrons on the pyridine-type nitrogen (Nτ) is readily available for coordination. The stability of the resulting metal complexes is often significant, a testament to the strong affinity of the imidazole moiety for metal ions. Studies on various histidine-containing peptides have consistently highlighted the primary role of the imidazole nitrogen as an anchoring site for metal ion coordination.

Influence of Stereochemistry on Metal Binding Affinity and Specificity

The stereochemical arrangement of this compound, an L-D dipeptide, introduces a distinct spatial orientation of its constituent amino acid side chains compared to its L-L or D-D diastereomers. This has profound consequences for its interaction with metal ions. Research on similar dipeptide systems, such as leucyl-tyrosine and prolyl-histidine, has demonstrated that stereoselectivity plays a crucial role in the thermodynamics and kinetics of metal complex formation.

In many instances, mixed-ligand complexes involving an L-amino acid and a D-amino acid exhibit different stability constants compared to those with two L-amino acids. For example, studies on copper(II) complexes with histidine have shown that the mixed diastereomer complex, Cu(L-His)(D-His), can be more stable than the corresponding homo-diastereomer complexes, Cu(L-His)₂. This stereoselective effect is attributed to the different steric interactions between the amino acid side chains in the coordination sphere of the metal ion. In the case of this compound, the bulky isobutyl group of leucine (B10760876) and the imidazole group of histidine will adopt a specific three-dimensional arrangement around a coordinated metal ion, which will differ from that in L-Leucyl-L-histidine. This can lead to variations in the stability and structure of the resulting metal complexes.

Kinetic studies on other L-D dipeptides have also revealed differences in the rates of complex formation and dissociation compared to their L-L counterparts. These differences arise from the distinct conformational dynamics and the energy barriers associated with the chelation process for each diastereomer.

Comparative Stability of Dipeptide-Metal Complexes

| Dipeptide System | Metal Ion | Observation on Stereoselectivity |

|---|---|---|

| Histidine Diastereomers | Cu(II), Co(II), Ni(II) | Mixed (L-D) complexes often exhibit greater stability than homo (L-L or D-D) complexes. |

| Leucyl-tyrosine | Ni(II) | Differentiation in complex stability and reaction kinetics observed between L-L and D-L diastereomers. |

| Prolyl-histidine | Cu(II) | Stereoselectivity present in the formation of copper(II) complexes. doi.org |

Spectroscopic Characterization of Dipeptide-Metal Complexes

A variety of spectroscopic techniques are employed to elucidate the structure and bonding within dipeptide-metal complexes.

UV-Visible (UV-Vis) Spectroscopy: The d-d electronic transitions of transition metal ions are sensitive to the coordination environment. Changes in the position and intensity of the absorption bands upon complexation with this compound can provide information about the geometry of the complex and the nature of the coordinating ligands.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly powerful for studying chiral molecules and their interactions with metal ions. The CD spectra of this compound-metal complexes will exhibit characteristic signals that are highly sensitive to the stereochemistry of the complex. Differences in the CD spectra between L-D and L-L dipeptide complexes can provide direct evidence of stereoselective interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information in solution. Proton and carbon-13 NMR can be used to identify the coordination sites of the dipeptide by observing changes in the chemical shifts of the nuclei upon metal binding.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like copper(II), EPR spectroscopy is a valuable tool. The EPR parameters can provide insights into the coordination geometry and the nature of the donor atoms in the first coordination sphere of the metal ion.

Non-Covalent Interactions and Conformational Stability

Beyond metal ion coordination, the structure and interactions of this compound are also governed by a network of non-covalent forces. These interactions are crucial for determining the conformational preferences of the dipeptide in different environments.

Hydrogen Bonding Networks within the Dipeptide Structure

Hydrogen bonds play a critical role in defining the secondary structure of peptides and proteins. In this compound, both intramolecular and intermolecular hydrogen bonds are possible. Intramolecular hydrogen bonds can occur between the amide proton and the carbonyl oxygen of the peptide backbone, as well as involving the side chains. The imidazole ring of histidine can act as both a hydrogen bond donor and acceptor. The specific stereochemistry of the L-D configuration will influence the energetically favorable conformations and, consequently, the pattern of intramolecular hydrogen bonding. In the solid state, intermolecular hydrogen bonds are expected to dominate, leading to the formation of extended networks that stabilize the crystal lattice.

Cation-π and π-π Stacking Interactions involving Aromatic Residues

The imidazole ring of the histidine residue in this compound is aromatic, enabling it to participate in cation-π and π-π stacking interactions.

Cation-π Interactions: When the imidazole ring is protonated (imidazolium ion), it can engage in favorable electrostatic interactions with the electron-rich π-systems of other aromatic molecules. Conversely, the neutral imidazole ring can interact with cations. The strength of these interactions is significant and can play a role in molecular recognition and the stabilization of supramolecular assemblies.

π-π Stacking Interactions: The aromatic imidazole ring can also interact with other aromatic systems through π-π stacking. These interactions are driven by a combination of electrostatic and van der Waals forces. The relative orientation of the interacting rings (e.g., face-to-face or edge-to-face) will depend on the specific electronic and steric properties of the interacting molecules.

The presence of the bulky and non-aromatic leucine side chain in this compound will sterically influence the accessibility of the histidine imidazole ring for such aromatic interactions, potentially favoring specific binding orientations and partners.

Types of Non-Covalent Interactions in this compound

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding | Amide backbone, Carboxylate, Amino group, Imidazole ring | Stabilizes conformation and facilitates intermolecular networks. |

| Cation-π Interactions | Protonated imidazole ring and other aromatic systems | Contributes to molecular recognition and binding. |

| π-π Stacking | Imidazole ring and other aromatic rings | Stabilizes supramolecular structures. |

Hydrophobic Contributions of Leucine Residues to Molecular Association

The leucine residue, with its isobutyl side chain, is a significant driver of hydrophobic interactions in peptide and protein structures. pnas.orgfrontiersin.org These interactions are crucial for the folding and stability of proteins, arising from the tendency of nonpolar side chains to be sequestered away from aqueous environments. pnas.org In the context of this compound, the leucine side chain plays a pivotal role in its molecular associations.

The hydrophobic effect driven by the leucine residue can promote the self-association of this compound molecules in aqueous solutions, leading to the formation of dimers or larger oligomers. This association is entropically favorable, as it reduces the ordered "cages" of water molecules that would otherwise surround the nonpolar leucine side chains. pnas.org The strength of these hydrophobic interactions is influenced by factors such as temperature and the presence of other solutes.

In a broader context, studies on leucine-rich motifs have demonstrated their involvement in protein-protein and protein-lipid interactions. nih.gov The amphipathic nature of sequences containing leucine allows them to interact with both hydrophobic and hydrophilic environments. nih.gov While this compound is a small dipeptide, the fundamental principles of hydrophobic contribution from its leucine residue remain significant in its interactions with other molecules and biological structures.

Table 1: General Contribution of Leucine to Molecular Interactions

| Interaction Type | Role of Leucine Side Chain | Consequence for this compound Association |

| Hydrophobic Effect | Sequestration from water | Promotes self-association and interaction with nonpolar molecules. |

| Van der Waals Forces | Close packing with other nonpolar groups | Stabilizes intermolecular complexes. |

| Steric Effects | Bulky isobutyl group | Influences the geometry of molecular association. |

Interactions with Biological Membranes and Amphipathic Character

The combination of a hydrophobic leucine residue and a polar, ionizable histidine residue gives this compound an amphipathic character. This dual nature governs its interactions with biological membranes, which are themselves amphipathic structures composed of lipid bilayers. The imidazole side chain of histidine has a pKa near physiological pH, meaning its charge state can change depending on the local environment, significantly impacting its interaction with membranes. mdpi.comnih.gov

Membrane Surface Alignment and Transmembrane Orientation Studies

The orientation of peptides at the membrane interface is a critical determinant of their biological activity. For this compound, its alignment is expected to be highly dependent on the protonation state of the D-histidine residue.

At physiological pH (~7.4): The histidine imidazole ring is largely neutral. In this state, the hydrophobic leucine side chain can drive the partitioning of the dipeptide into the nonpolar core of the lipid bilayer. The more polar peptide backbone and the neutral histidine may reside near the interfacial region of the membrane. Depending on the lipid composition and peptide concentration, a transmembrane orientation could be possible, though less likely for a small dipeptide. More plausibly, it would adopt a "snorkeling" conformation, with the leucine anchored in the hydrophobic core and the histidine near the headgroup region.

At acidic pH (<6.0): The histidine imidazole ring becomes protonated and positively charged. This charge would strongly favor interaction with the negatively charged phosphate (B84403) groups of the lipid headgroups, anchoring the histidine residue at the membrane surface. nih.gov The leucine residue would likely insert into the upper part of the hydrophobic core. This would result in an orientation parallel to the membrane surface. mdpi.comnih.gov

Studies on histidine-containing peptides have shown that pH changes can switch the peptide's orientation from transmembrane at neutral pH to surface-aligned at acidic pH. mdpi.comnih.gov The presence of a D-amino acid can also influence the tilt and rotation of the peptide within the membrane due to altered hydrogen bonding patterns and steric effects. nih.govmdpi.com

Modulation of Membrane Permeability and Associated Mechanisms

Peptides that interact with biological membranes can alter their permeability, a phenomenon that is central to the activity of many antimicrobial and cell-penetrating peptides. publish.csiro.aunih.govnih.gov The mechanisms by which this compound might modulate membrane permeability are likely multifaceted and dependent on its concentration and the local pH.

Detergent-like effect: At higher concentrations, the accumulation of this compound at the membrane surface could disrupt the lipid packing, leading to a "carpet" or detergent-like mechanism of membrane permeabilization. nih.govnih.gov This can result in the formation of transient pores or defects, allowing the leakage of ions and small molecules across the bilayer. aps.orgmdpi.com

Lipid displacement: The insertion of the bulky leucine side chain into the hydrophobic core can displace lipid molecules, creating local disorder and increasing membrane fluidity. This perturbation can lower the energy barrier for the passive diffusion of other molecules across the membrane. mdpi.com

pH-dependent permeabilization: The permeabilizing activity of this compound is expected to be more pronounced at acidic pH. The positive charge on the histidine would enhance its interaction with anionic lipid headgroups, increasing its local concentration at the membrane surface and thereby potentiating its disruptive effects. nih.gov Experimental studies on related peptides have shown that leakage of vesicle contents is often more pronounced at acidic pH. nih.gov

Table 2: Potential Mechanisms of Membrane Permeability Modulation by this compound

| Mechanism | Description | Key Factors |

| Transient Pore Formation | Self-assembly of peptides creates temporary water-filled channels. publish.csiro.auaps.org | Peptide concentration, lipid composition. |

| Carpet/Detergent Model | Accumulation at the surface disrupts lipid packing, leading to micellization. nih.govnih.gov | High peptide-to-lipid ratio. |

| Lipid Packing Disruption | Insertion of hydrophobic residues creates local defects and increases fluidity. mdpi.com | Amphipathic character of the peptide. |

Stereoisomer-Dependent Membrane Perturbation Profiles

The stereochemistry of amino acids can have a profound impact on the biological activity of peptides, including their interactions with membranes. nih.govnih.gov The use of a D-amino acid, such as in this compound, introduces a distinct structural element compared to its L-L counterpart.

The difference in stereochemistry can affect:

Secondary Structure: The presence of a D-amino acid can disrupt or alter the formation of regular secondary structures like α-helices or β-sheets that might be adopted by longer peptides upon membrane binding. For a dipeptide, this primarily influences the local conformation and the relative orientation of the side chains.

Enzymatic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. This would increase the bioavailability and duration of action of this compound in a biological environment. nih.gov

Membrane Interaction Specificity: Chiral components of biological membranes, such as cholesterol and the stereochemistry of the lipid glycerol (B35011) backbone, can lead to enantioselective interactions with chiral molecules. mdpi.com Studies have shown that enantiomeric peptides can exhibit different degrees of membrane fluidization and permeabilization. mdpi.comysu.am For example, the D-enantiomer of a cell-penetrating peptide has been shown to have a greater capacity for cargo delivery across epithelial cells compared to the L-enantiomer, potentially due to different membrane binding and interaction mechanisms. nih.gov

Research on other peptides has indicated that single D-amino acid substitutions can alter aggregation properties within membranes, which in turn affects their membranolytic activity. nih.gov While the precise differences in membrane perturbation between L-Leucyl-L-histidine and this compound would require direct experimental comparison, the existing literature strongly suggests that the stereochemistry of the histidine residue will lead to a unique profile of membrane interaction and perturbation.

Structure Activity Relationship Sar Studies in Dipeptides and Peptidomimetics

Impact of Stereochemical Configuration on Peptide Structure and Biological Recognition

The incorporation of a D-amino acid, such as D-histidine in the L-Leucyl-D-histidine dipeptide, fundamentally alters the peptide's structural landscape compared to its L-L counterpart. This alteration is a direct consequence of the change in the stereochemistry at the α-carbon of the histidine residue.

Peptides containing D-amino acids often adopt distinct conformations that are not readily accessible to their all-L-amino acid counterparts. The presence of a D-amino acid can disrupt or stabilize specific secondary structures. For instance, while a single D-amino acid can act as a "helix breaker" in a poly-L-amino acid α-helix, it can also promote the formation of specific turn structures, such as β-turns. In a short dipeptide like this compound, the primary influence is on the local geometry and the relative orientation of the amino acid side chains.

The bulky, non-polar side chain of leucine (B10760876) and the imidazole (B134444) ring of histidine play crucial roles in defining the conformational space of a dipeptide. The incorporation of a D-amino acid alters the spatial relationship between these side chains.

D-Leucine: While the subject compound is this compound, considering the influence of a D-leucine can provide insights into the general effects of D-amino acids with bulky aliphatic side chains. D-leucine, when incorporated into a peptide, can restrict the conformational freedom of the backbone due to steric hindrance from its isobutyl side chain. This can lead to a more rigid structure in certain regions of the peptide.

| Feature | Influence of D-Amino Acid |

| Peptide Backbone | Can induce unique turn structures and alter local geometry. |

| Backbone Flexibility | May be restricted due to steric hindrance from the D-amino acid side chain. |

| Side-Chain Orientation | Alters the spatial relationship between adjacent side chains, affecting intramolecular interactions. |

| Biological Recognition | Changes in conformation can significantly impact binding to receptors and enzymes. |

Computational Modeling and Prediction of Structure-Activity Profiles

Computational modeling has become an indispensable tool for predicting the structure-activity relationships of peptides and peptidomimetics. Techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide valuable insights into the conformational preferences of dipeptides like this compound.

MD simulations can be employed to explore the conformational landscape of the dipeptide in different solvent environments, providing information on the most stable conformations and the flexibility of the peptide backbone and side chains. nih.gov These simulations can help to visualize the spatial arrangement of the L-leucine and D-histidine side chains and predict potential intramolecular interactions.

QM calculations can be used to obtain more accurate information about the electronic structure and energetics of the dipeptide, including the planarity of the peptide bond and the rotational energy barriers of the dihedral angles. sid.ir

By combining these computational approaches, it is possible to build a structure-activity relationship model. This model can then be used to predict how further modifications to the dipeptide, such as substituting the amino acids or modifying the side chains, would affect its structure and, potentially, its biological activity. For instance, computational docking studies could be performed to predict the binding affinity of this compound to a specific receptor or enzyme active site, providing a rationale for its observed biological effects or lack thereof.

Molecular Dynamics Simulations of Dipeptide Conformations and Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of dipeptides like this compound at an atomic level. This technique models the movements and interactions of atoms over time by solving Newton's equations of motion, providing deep insights into the conformational landscape and intermolecular interactions that govern a peptide's biological function. pnas.org The simulations depend on force fields, such as OPLS-AA, AMBER, CHARMM, and GROMOS, which are sets of parameters that define the potential energy of the system. mun.canih.govnih.gov

Research on various di- and oligopeptides demonstrates that these molecules are not static but exist as an ensemble of interconverting structures in solution. nih.gov MD simulations can map this conformational flexibility, identifying the most stable or predominant structures. nih.gov A key method for analyzing these conformations is the use of Ramachandran plots, which visualize the statistically likely combinations of backbone dihedral angles (phi, ψ), revealing preferences for specific secondary structures like helices or sheets. nih.gov

For a dipeptide such as this compound, MD simulations in explicit water solvent can elucidate several critical factors:

Conformational Preferences : Simulations can predict the most stable three-dimensional arrangements of the peptide backbone and the side chains of leucine and histidine. nih.gov

Solvent Interactions : The behavior of water molecules around the peptide is crucial. MD can reveal the structure of hydration shells and how water molecules form hydrogen bonds with the peptide's polar groups, such as the imidazole ring of histidine and the peptide backbone. nih.gov

Intramolecular Interactions : The simulations can quantify non-covalent interactions within the molecule, such as hydrogen bonds or hydrophobic contacts between the leucine side chain and other parts of the peptide, which stabilize certain folded conformations. nih.gov

Thermodynamic Properties : By running simulations at different temperatures, researchers can study the stability of different conformations and calculate thermodynamic parameters. nih.gov

The results from MD simulations provide a foundational understanding of the structural dynamics that are essential for a dipeptide's interaction with biological targets. acs.org

Table 1: Example Conformational Analysis of a Model Dipeptide from MD Simulation This table illustrates typical data obtained from clustering MD simulation trajectories to identify major conformational states and their relative populations.

| Cluster ID | Representative Dihedral Angles (Φ, Ψ) | Population (%) | Key Intramolecular Interactions |

| 1 | (-60°, -45°) | 45 | Backbone H-bond, side-chain hydrophobic contact |

| 2 | (-75°, 140°) | 30 | Extended conformation, solvent-exposed |

| 3 | (55°, 60°) | 15 | Water-mediated H-bond between termini |

| 4 | (-120°, 110°) | 10 | Other minor conformations |

Quantum Chemical Calculations for Understanding Electronic and Steric Effects

Quantum chemical (QC) calculations offer a highly accurate method for investigating the electronic structure and energetics of dipeptides, complementing the classical mechanics approach of MD simulations. nih.gov Using methods like Density Functional Theory (DFT) or ab initio calculations, researchers can obtain a detailed understanding of how electronic and steric effects dictate a peptide's structure and reactivity. acs.orgnih.gov These calculations are vital for benchmarking the accuracy of force fields used in MD simulations and for explaining conformational preferences that cannot be rationalized by simple steric models alone. acs.org

For this compound, QC calculations can elucidate:

Electronic Properties : QC methods can compute the distribution of electron density across the molecule, identifying partial atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). jomardpublishing.com The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. These properties are fundamental to how the dipeptide will interact with a receptor, particularly through electrostatic interactions.

Intramolecular Hydrogen Bonding : Semi-empirical QC methods like PM3 can be used to study the properties of intramolecular hydrogen bonds, which are crucial for stabilizing specific folded structures. jomardpublishing.com

Conformational Energies : High-level QC calculations can provide benchmark relative energies for different conformers, helping to validate and refine the potential energy functions used in less computationally expensive methods like molecular mechanics. acs.orgcuni.cz Studies have shown that electronic phenomena, such as n → π* orbital interactions, can contribute significantly to the conformational stability of the peptide bond, an effect that is best described by quantum mechanics. nih.gov

Table 2: Example Quantum Chemical Properties for a Model Dipeptide This table presents hypothetical electronic properties for a stable conformation of a dipeptide, as would be calculated using quantum chemistry methods.

| Property | Calculated Value | Significance |

| Dipole Moment | 3.5 Debye | Indicates overall molecular polarity and potential for dipole-dipole interactions. |

| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons in a chemical reaction. |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons; a key factor in reactivity. |

| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical stability; a larger gap implies lower reactivity. |

| Partial Charge on Histidine N | -0.45 e | Identifies nucleophilic centers and potential hydrogen bond acceptors. |

In Silico Approaches for Predicting Bioactivity and Ligand-Receptor Binding

In silico approaches leverage computational power to predict the biological activity of molecules like this compound, thereby accelerating the process of drug discovery and functional analysis. nih.govresearchgate.net These methods range from sequence-based predictions to detailed simulations of ligand-receptor interactions. springernature.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary in silico technique used to correlate the chemical structure of peptides with their biological activity. semanticscholar.org In a QSAR study, numerical descriptors representing the physicochemical properties of a set of known bioactive peptides are used to build a mathematical model. acs.org This model can then predict the activity of new peptides based on their structural features. For a dipeptide, these descriptors could include properties related to its amino acid composition, size, hydrophobicity, and electronic parameters derived from quantum chemical calculations. acs.org

Ligand-Receptor Binding prediction is another critical in silico tool, often employing molecular docking. nih.gov This method predicts the preferred orientation of a ligand (the dipeptide) when bound to a receptor protein to form a stable complex. tandfonline.com The process involves:

Defining the Binding Site : Identifying the specific pocket or region on the target protein where the dipeptide is expected to bind.

Conformational Sampling : Exploring various possible conformations of the dipeptide and its orientation within the binding site.

Scoring : Using a scoring function to estimate the binding affinity (often expressed as a binding energy or inhibition constant, Ki) for each pose. tandfonline.comresearchgate.net The pose with the best score represents the most likely binding mode.

For this compound, docking simulations could predict how it fits into the active site of an enzyme or the binding pocket of a receptor. The results can reveal key interactions, such as hydrogen bonds involving the histidine imidazole ring or hydrophobic interactions with the leucine side chain, that are essential for molecular recognition and biological effect. researchgate.netmdpi.com Web-based tools and databases, such as BIOPEP-UWM or Peptide Ranker, can also be used for initial screening by predicting potential bioactivities based on the dipeptide's sequence. nih.gov

Table 3: Example In Silico Prediction of Ligand-Receptor Binding Affinity This table shows a hypothetical output from a molecular docking simulation, ranking potential dipeptide ligands based on their predicted binding affinity to a target receptor.

| Ligand | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Receptor Residues |

| This compound | -8.5 | 2.5 µM | Tyr82, Asp120, Phe210 |

| L-Leucyl-L-histidine | -7.9 | 8.1 µM | Tyr82, Gly119 |

| Glycyl-L-histidine | -6.2 | 45.0 µM | Asp120 |

| L-Alanyl-L-leucine | -5.8 | 98.2 µM | Phe210, Val212 |

Advanced Analytical and Spectroscopic Characterization of L Leucyl D Histidine

Chromatographic and Electrophoretic Techniques for Enantiomeric Separation and Quantification

Separating and quantifying stereoisomers of dipeptides is a significant analytical challenge due to their identical mass and similar physicochemical properties. Specialized chromatographic and electrophoretic methods are essential for resolving these complex mixtures.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of stereoisomers. For a compound like Leucyl-histidine, which has two chiral centers, four stereoisomers exist: L-Leucyl-L-histidine, L-Leucyl-D-histidine, D-Leucyl-L-histidine, and D-Leucyl-D-histidine. Chiral HPLC can resolve these, separating the enantiomeric pairs (L-D/D-L and L-L/D-D) and the diastereomeric pairs (e.g., L-L/L-D).

The separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the analytes. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, and macrocyclic glycopeptide-based CSPs, like teicoplanin, are commonly used for resolving underivatized amino acids and peptides. epa.govsigmaaldrich.comsigmaaldrich.com The mechanism of chiral recognition involves multiple non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. epa.gov The differential stability of the transient diastereomeric complexes formed results in different retention times for each stereoisomer.

For instance, studies on similar dipeptides like dl-leucine-dl-phenylalanine have demonstrated successful resolution of all four stereomers on an AmyCoat-RP column. epa.gov The elution order and resolution depend on the specific CSP, mobile phase composition (including organic modifier, pH, and additives), and temperature. chiraltech.comnih.gov The ability to reverse the elution order by using a CSP with the opposite chirality can be a valuable tool for confirming enantiomeric purity. chiraltech.com

| Stereoisomer | Hypothetical Retention Factor (k) | Hypothetical Separation Factor (α) | Hypothetical Resolution (Rs) |

|---|---|---|---|

| L-Leucyl-L-histidine | 1.60 | - | - |

| D-Leucyl-D-histidine | 2.95 | 1.84 | 2.80 |

| D-Leucyl-L-histidine | 3.60 | 1.22 | 1.65 |

| This compound | 4.15 | 1.15 | 2.40 |

Note: Data are hypothetical, based on typical separation values reported for similar dipeptides to illustrate the resolving power of the technique. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the definitive identification and quantification of peptides, even at trace levels. chromatographyonline.com For this compound, LC-MS/MS serves to confirm its molecular weight and amino acid sequence.

In a typical workflow, the dipeptide is first separated from other sample components via liquid chromatography. It then enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI). ESI generates a protonated molecular ion, [M+H]⁺, whose mass-to-charge ratio (m/z) is measured in the first mass analyzer (MS1), confirming the molecular weight of the dipeptide. lcms.cz

For structural confirmation, this parent ion is selected and subjected to collision-induced dissociation (CID) in a collision cell. This fragmentation process preferentially cleaves the peptide bond, generating a predictable pattern of fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). researchgate.net The detection of these specific fragment ions in the second mass analyzer (MS2) provides unambiguous confirmation of the amino acid sequence (Leucine-Histidine). nih.gov While some dipeptides yield limited fragmentation data, optimization of collision energy can enhance the production of characteristic ions. chromatographyonline.comnih.gov

| Ion Type | Sequence | Theoretical m/z (Monoisotopic) |

|---|---|---|

| Parent Ion [M+H]⁺ | L-Leu-D-His | 269.1668 |

| b₁ ion | L-Leu | 114.0919 |

| y₁ ion | D-His | 156.0773 |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative to reversed-phase (RP) chromatography for the separation of highly polar compounds like amino acids and dipeptides. sigmaaldrich.com this compound, being a polar and water-soluble molecule, is an ideal candidate for HILIC analysis. This technique is particularly useful for separating such compounds from complex matrices where RP chromatography would provide insufficient retention. researchgate.net

HILIC employs a polar stationary phase (e.g., silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. sigmaaldrich.comchromatographyonline.com The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and an immobilized, water-enriched layer on the surface of the stationary phase. halocolumns.comnih.gov More polar analytes, such as dipeptides, partition more strongly into the aqueous layer and are retained longer. Elution is typically achieved by increasing the proportion of water in the mobile phase. sigmaaldrich.com HILIC provides an orthogonal separation mechanism to RP-LC, which is advantageous in two-dimensional LC setups for analyzing complex proteomic or metabolomic samples. nih.gov The high organic content of the mobile phase also enhances ESI efficiency, making HILIC an excellent choice for coupling with mass spectrometry. chromatographyonline.comhplc.eu

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the chiral discrimination of amino acids and peptides. mdpi.comspringernature.com The separation in CE is based on the differential migration of charged analytes in an electric field. To achieve chiral separation of the Leucyl-histidine stereoisomers, a chiral selector is added to the background electrolyte.

Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose. nih.govnih.gov The chiral selector forms transient, diastereomeric inclusion complexes with the different stereoisomers of the dipeptide. Because these complexes have different formation constants and/or electrophoretic mobilities, the stereoisomers are separated into distinct peaks. researchgate.net Research on alanyl and leucyl dipeptides has shown that the C-terminal amino acid often plays a crucial role in the chiral discrimination process when using neutral cyclodextrins. nih.gov This suggests that the D-histidine residue in this compound would be a key factor in its separation from L-Leucyl-L-histidine. CE offers advantages of high efficiency, short analysis times, and minimal sample and reagent consumption.

Spectroscopic Methods for Structural Elucidation and Interaction Analysis

Spectroscopic techniques provide invaluable information about the three-dimensional structure, conformation, and dynamic behavior of peptides in solution, which are critical for understanding their biological function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution under near-physiological conditions. nih.govnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to fully characterize this compound.

1D ¹H and ¹³C NMR spectra provide initial information on the covalent structure by identifying the chemical environments of each proton and carbon atom. The chemical shifts are sensitive to the local electronic structure and conformation. mdpi.com

2D NMR experiments are used to piece together the complete picture.

COSY (Correlation Spectroscopy) identifies protons that are coupled through bonds, helping to assign protons within each amino acid residue.

TOCSY (Total Correlation Spectroscopy) extends these correlations to reveal all protons within a spin system (i.e., within a single amino acid residue).

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the 3D structure. It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. uzh.ch The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of distance restraints used in structure modeling.

By analyzing chemical shifts, scalar coupling constants (which provide information on dihedral angles), and NOE-derived distance restraints, a detailed model of the preferred solution conformation and dynamic properties of this compound can be constructed. uzh.ch

| Proton Type | Leucine (B10760876) Residue | Histidine Residue |

|---|---|---|

| Amide (NH) | ~8.1 - 8.5 | ~8.2 - 8.6 |

| Alpha (αH) | ~4.2 - 4.5 | ~4.6 - 4.9 |

| Beta (βH) | ~1.6 - 1.8 | ~3.1 - 3.3 |

| Side Chain | γH: ~1.5 - 1.7 δCH₃: ~0.9 - 1.0 | δH: ~7.0 - 7.2 εH: ~8.0 - 8.7 |

Note: Chemical shifts are highly dependent on solvent, pH, temperature, and peptide conformation. These values represent typical ranges for residues in a random coil conformation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For a short dipeptide like this compound, which lacks a defined secondary structure such as an α-helix or β-sheet, the far-UV CD spectrum is primarily influenced by the peptide bond and the contributions from the chiral centers of the amino acid residues.

The peptide bond itself gives rise to characteristic electronic transitions: a weak n → π* transition around 220 nm and a strong π → π* transition around 190-200 nm. researchgate.net The presence of the D-histidine residue in the this compound sequence results in a diastereomeric peptide. This unique stereochemistry is expected to produce a distinct CD spectrum compared to its L-L or D-D counterparts, reflecting the specific spatial arrangement of the constituent amino acids. The imidazole (B134444) side chain of histidine, being a chromophore, can also contribute to the CD spectrum in the near-UV region.

Key CD Spectral Features for Peptides:

| Feature | Wavelength Range (nm) | Associated Structure/Transition |

|---|---|---|

| Negative Band | ~222 | α-helix (n → π* transition) |

| Negative Band | ~208 | α-helix (π → π* transition) |

| Positive Band | ~193 | α-helix (π → π* transition) |

| Negative Band | ~218 | β-sheet |

| Positive Band | ~195 | β-sheet |

| Minimal Signal | >210 | Random Coil / Unstructured |

For this compound, the spectrum would resemble that of a random coil, with specific contributions from its unique stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophores in this compound are the peptide bond and the imidazole ring of the D-histidine residue. The peptide bond exhibits strong absorption below 220 nm. The imidazole ring of histidine undergoes a π → π* transition, which is typically observed around 211 nm.

UV-Vis spectroscopy is particularly useful for studying the formation of metal-peptide complexes, as the histidine side chain is an effective metal-binding ligand. nih.gov Upon coordination with a metal ion, such as Co(II) or Ni(II), new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions can appear. researchgate.netuzh.ch For instance, studies on L-histidine have shown that its complex with Co²⁺ results in a new absorbance band around 511 nm, confirming complex formation. researchgate.netresearchgate.net Similar shifts would be expected for this compound, allowing for the characterization of its metal-binding properties.

Expected Electronic Transitions for this compound:

| Transition Type | Chromophore | Approximate Wavelength (nm) |

|---|---|---|

| n → π * | Peptide Bond (C=O) | ~210-220 |

| π → π * | Peptide Bond (C=O) | ~190 |

| π → π * | Imidazole Ring (Histidine) | ~211 |

| MLCT | Metal-Peptide Complex | Variable (Visible Region) |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Adsorption Phenomena

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups and characterizing the vibrational modes within a molecule. nih.gov For this compound, the FTIR spectrum is dominated by characteristic peptide backbone absorptions, known as Amide bands, as well as vibrations from the amino acid side chains.

The most prominent bands include the Amide I band (1600–1700 cm⁻¹), which is primarily due to the C=O stretching vibration of the peptide bond, and the Amide II band (1500–1600 cm⁻¹), resulting from a combination of N-H bending and C-N stretching. nih.govnih.gov The imidazole ring of histidine also presents distinct skeletal vibration bands. researchgate.netokstate.edu FTIR can also be used to study adsorption phenomena, where shifts in the vibrational frequencies of the Amide or side-chain bands can indicate interactions between the dipeptide and a surface. researchgate.net

Key FTIR Vibrational Bands for this compound:

| Band Name | Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| Amide A | ~3300 | N-H Stretch |

| C-H Stretches | 2800-3000 | Leucine and Histidine side chains |

| Amide I | 1600-1700 | C=O Stretch of peptide bond |

| Amide II | 1500-1600 | N-H Bend, C-N Stretch |

| Imidazole Ring | ~1571 | Ring Skeleton Vibration researchgate.net |

| C-N Stretch | ~1186 | Peptide Backbone researchgate.net |

Ultraviolet Photodissociation Spectroscopy for Intermolecular Interactions in Gas Phase

Ultraviolet Photodissociation (UVPD) spectroscopy is a sophisticated mass spectrometry technique used to investigate the structure and intermolecular interactions of ions in the gas phase. nih.gov By exciting ions with UV photons, specific fragmentation patterns are induced that are highly dependent on the molecule's conformation and non-covalent interactions.

UVPD Spectral Data for Analogue Heterochiral Cluster H⁺(D-His)(L-Trp):

| Band Wavelength (nm) | Interpretation |

|---|---|

| 285 | Conformer with weaker intermolecular interactions |

| 288 | Conformer with stronger intermolecular interactions |

Microscopy and Surface Analysis Techniques

Microscopy and surface analysis techniques are employed to visualize the morphology of this compound in its solid state and to characterize its surface properties at high resolution.

Scanning Electron Microscopy (SEM) for Crystal Morphology and Surface Features

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of solid materials. For this compound, SEM analysis of its crystalline form would reveal details about crystal morphology, such as shape, size, and the presence of any surface features or defects. Studies on related amino acids, like D,L-histidine, have shown that they typically form well-defined, prism-shaped crystals when crystallized from aqueous solutions. researchgate.net The specific morphology can be influenced by factors such as solvent, temperature, and the presence of additives. SEM imaging would be crucial for quality control of synthesized this compound crystals and for understanding its crystallization behavior.

Atomic Force Microscopy (AFM) for Surface Roughness and Adsorption Layer Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information at the nanoscale. mdpi.com For this compound, AFM can be used to examine the surface of its crystals with much higher magnification than SEM, potentially resolving individual molecular layers or step-growth features. encyclopedia.pub

Furthermore, AFM is an excellent tool for characterizing the surface roughness of thin films or adsorbed layers of the dipeptide on a substrate. nih.gov Quantitative data on surface roughness, such as the average roughness (Ra) and root-mean-square roughness (Rq), can be obtained. researchgate.net This information is vital for applications where the dipeptide might be used as a surface coating or in the study of its self-assembly and adsorption behavior on different materials.

Hypothetical AFM Surface Roughness Parameters for an Adsorbed Layer:

| Parameter | Description | Typical Value Range (nm) |

|---|---|---|

| Ra (Average Roughness) | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. | 0.5 - 5.0 |

| Rq (RMS Roughness) | The root mean square average of height deviations taken from the mean image data plane. | 0.7 - 7.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.